![molecular formula C26H23FN2O5S B2491242 2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866729-77-3](/img/structure/B2491242.png)
2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, which are structurally similar to our compound of interest, typically involves complex reactions including amidation, cyclization, and sulfonation processes. For instance, the synthesis of a related compound was achieved through the reaction of quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas, showcasing the intricate steps involved in constructing such complex molecules (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of similar quinoline derivatives is characterized by the presence of sulfonyl, fluoroaryl, and methoxyphenyl groups. These functionalities significantly influence the molecule's reactivity, conformation, and overall properties. X-ray crystallography and NMR studies are often employed to elucidate the structure, revealing intricate details about the spatial arrangement of atoms and the molecular conformation (Cai et al., 2019).
Chemical Reactions and Properties
Quinoline derivatives are known for their reactivity towards various chemical reactions, including nucleophilic substitution, cyclization, and sulfonylation. These reactions are pivotal in modifying the molecular structure to achieve desired properties or biological activities. The synthesis process itself can introduce new functional groups, altering the chemical behavior of the compound (Jiang et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are closely related to their molecular structure. Crystallography studies offer insight into the solid-state structure, providing valuable information on the compound's stability, packing, and potential intermolecular interactions, which can influence its solubility and melting point (Baba et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophilic and nucleophilic agents, are crucial for understanding the compound's behavior in different environments and reactions. These properties are often determined by functional group analysis and experimental studies, which reveal how modifications to the molecule can impact its overall reactivity and interaction with biological targets (Wang et al., 2018).
Scientific Research Applications
Synthesis of Novel Compounds
The development and optimization of synthesis methods for quinoline derivatives, including those with complex substitutions like "2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide," play a crucial role in expanding the chemical diversity for potential therapeutic agents. For instance, Hashimoto et al. (2007) reported on the practical synthesis and molecular structure determination of potent broad-spectrum antibacterial isothiazoloquinolones, highlighting the importance of such compounds in combating resistant bacterial strains like MRSA (Hashimoto et al., 2007).
Biological Evaluation and Anticancer Activity
Compounds derived from quinoline, especially those incorporating fluorophenylsulfonyl and methoxyphenylacetamide groups, have been evaluated for their cytotoxic activities against various cancer cell lines. Riadi et al. (2021) synthesized new quinazolinone-based derivatives showing potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021).
Antimicrobial Agents
The quest for new antimicrobial agents has led to the exploration of quinoline derivatives for their potential application in this area. For example, the synthesis and reactions of some new 6,7-dihaloquinolones bearing mercapto groups were investigated by Al-Masoudi, demonstrating the versatility of quinoline frameworks in generating compounds with potential antimicrobial properties (Al-Masoudi, 2003).
Pharmacological Studies
Further pharmacological studies have been conducted to understand the therapeutic potential of quinoline derivatives. For instance, Bhambi et al. (2010) explored the synthesis and pharmacological studies on phthalimidoxy substituted quinoline derivatives, highlighting the broad scope of quinoline chemistry in medicinal research (Bhambi et al., 2010).
properties
IUPAC Name |
2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-17-8-13-22-20(14-17)26(31)24(35(32,33)19-11-9-18(27)10-12-19)15-29(22)16-25(30)28-21-6-4-5-7-23(21)34-2/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKBGYVGSLMZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
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